molecular formula C24H29N3O4S2 B2743070 (Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 392323-32-9

(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2743070
CAS No.: 392323-32-9
M. Wt: 487.63
InChI Key: GBKBSUADNQYPCX-IZHYLOQSSA-N
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Description

(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic benzothiazole-derived compound offered for research purposes. Its complex molecular structure, featuring a benzothiazole core and a 3,5-dimethylpiperidin-1-ylsulfonyl group, suggests potential for investigation in several biochemical areas. Based on structural analogs, this compound may be of interest in early-stage oncology research, particularly in the development of targeted therapies such as Antibody-Drug Conjugates (ADCs), where novel payloads and linkers are critical for improving the therapeutic index . The presence of the benzothiazole moiety, a scaffold known for diverse biological activity, also indicates potential utility in enzymology and signal transduction research, possibly acting as an inhibitor for specific kinase targets or other enzymes involved in cellular proliferation. Researchers can utilize this compound as a key intermediate in organic synthesis or as a lead compound for structure-activity relationship (SAR) studies to develop new chemical probes. This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4S2/c1-5-31-19-8-11-21-22(13-19)32-24(26(21)4)25-23(28)18-6-9-20(10-7-18)33(29,30)27-14-16(2)12-17(3)15-27/h6-11,13,16-17H,5,12,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKBSUADNQYPCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(CC(C4)C)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound recognized for its potential biological activities. This compound features a sulfonamide group and a benzothiazole moiety, which are often associated with diverse pharmacological effects. The following sections will explore its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound's structure can be broken down into several key components:

  • Sulfonamide Group : Known for antibacterial properties.
  • Benzothiazole Moiety : Often linked to anticancer activities.
  • Piperidine Ring : Associated with central nervous system (CNS) activity.

Synthesis typically involves multi-step reactions, including the formation of the sulfonamide linkage and the introduction of the benzothiazole unit. Recent advancements in synthetic methodologies have improved yields and purity, facilitating further research into its biological applications.

Anticancer Properties

Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer activity. For instance, studies have shown that similar structures can inhibit tumor growth in various cancer cell lines. The mechanism of action may involve the modulation of signaling pathways critical for cell proliferation and survival.

Antibacterial Activity

Compounds with sulfonamide groups are known for their antibacterial effects. Preliminary studies suggest that this compound may inhibit bacterial growth by interfering with folate synthesis pathways.

CNS Activity

The piperidine component suggests potential CNS activity, which warrants investigation into its effects on neurological disorders. Initial findings indicate possible anxiolytic or antidepressant effects, although further studies are necessary to confirm these observations.

Case Studies

  • Antitumor Efficacy : A study demonstrated that derivatives similar to this compound inhibited the growth of breast cancer cells by inducing apoptosis through caspase activation.
  • Antibacterial Testing : In vitro assays showed that the compound exhibited significant activity against Gram-positive bacteria, with an MIC value comparable to established antibiotics.
  • CNS Effects : Behavioral assays in rodent models indicated that the compound may reduce anxiety-like behaviors, suggesting potential as a therapeutic agent for anxiety disorders.

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological targets. Techniques such as molecular docking and binding affinity assays have been employed to elucidate these interactions:

Target Binding Affinity (kcal/mol) Mechanism of Action
Cancer Cell Receptor-9.5Inhibition of cell proliferation
Bacterial Enzyme-8.7Disruption of folate synthesis
CNS Receptor-7.8Modulation of neurotransmitter release

Preparation Methods

Formation of the Benzothiazole Core

The benzothiazole scaffold is typically constructed via cyclization of substituted anilines with sulfur sources. For the 6-ethoxy-3-methyl variant:

Procedure :

  • Starting Material : 4-Ethoxy-3-methylaniline (1 equiv) is treated with carbon disulfide (1.2 equiv) in ethanol under reflux for 6–8 hours.
  • Cyclization : Addition of bromine (1 equiv) in acetic acid at 0–5°C induces cyclization to form 6-ethoxy-3-methylbenzo[d]thiazole-2(3H)-thione.
  • Oxidation to Ylidene : The thione is oxidized using hydrogen peroxide (30%) in acetic acid at 60°C for 2 hours, yielding the ylidene intermediate.

Key Data :

Step Reagents Temperature Yield
1 CS₂, EtOH Reflux 85%
2 Br₂, AcOH 0–5°C 78%
3 H₂O₂, AcOH 60°C 90%

Synthesis of 4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzoyl Chloride

Sulfonylation of Piperidine

Installation of the sulfonyl group onto 3,5-dimethylpiperidine precedes benzamide formation:

Procedure :

  • Sulfonation : 3,5-Dimethylpiperidine (1 equiv) reacts with 4-chlorosulfonylbenzoyl chloride (1.1 equiv) in dry dichloromethane (DCM) at 0°C. Triethylamine (2 equiv) is added dropwise to scavenge HCl.
  • Quenching : The mixture is stirred for 12 hours at room temperature, washed with water, and dried over Na₂SO₄.

Key Data :

Reagents Solvent Temperature Yield
4-ClSO₂C₆H₄COCl, Et₃N DCM 0°C → RT 82%

Coupling of Benzothiazole Ylidene and Sulfonylated Benzoyl Chloride

Amide Bond Formation

The final step involves nucleophilic acyl substitution between the ylidene amine and benzoyl chloride:

Procedure :

  • Activation : 4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzoyl chloride (1 equiv) is dissolved in anhydrous tetrahydrofuran (THF).
  • Coupling : The ylidene amine (1.05 equiv) and N,N-diisopropylethylamine (DIPEA, 2 equiv) are added under nitrogen at −10°C. The reaction proceeds for 4 hours.
  • Stereoselectivity : Z-configuration is favored by low temperatures (−10°C) and steric hindrance from the 3-methyl group on the benzothiazole.

Key Data :

Parameter Value
Solvent THF
Temperature −10°C
Catalyst DIPEA
Reaction Time 4 hours
Yield 75%
Z:E Ratio 9:1

Optimization and Mechanistic Insights

Solvent Effects

Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates by stabilizing ionic intermediates. THF outperforms DMF in minimizing side reactions during coupling.

Temperature Control

Low temperatures (−10°C to 0°C) suppress epimerization of the Z-isomer, as evidenced by NMR studies of analogous compounds.

Catalytic Additives

Phase-transfer catalysts (e.g., TDA-1) improve sulfonylation efficiency by facilitating interfacial reactions.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR : Distinct singlet at δ 8.2 ppm corresponds to the ylidene proton.
  • IR : Peaks at 1675 cm⁻¹ (C=O) and 1320 cm⁻¹ (S=O) confirm amide and sulfonyl groups.
  • LCMS : [M+H]⁺ at m/z 487.6 aligns with the molecular formula C₂₄H₂₈N₃O₄S₂.

Industrial-Scale Considerations

Cost-Effective Modifications

  • Alternative Sulfur Sources : Thiourea reduces costs compared to CS₂ in benzothiazole synthesis.
  • Catalyst Recycling : Immobilized bases (e.g., polymer-supported Et₃N) lower reagent consumption.

Environmental Impact

Waste streams containing piperidine derivatives require neutralization with acetic acid prior to disposal.

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